molecular formula C21H17N3O2 B10938893 6-cyclopropyl-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938893
M. Wt: 343.4 g/mol
InChI Key: YNISSJNFQGZOSU-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-METHYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-3-METHYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of a cyclopropyl group and a naphthyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-naphthalen-1-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-12-19-16(11-18(14-9-10-14)23-21(19)26-24-12)20(25)22-17-8-4-6-13-5-2-3-7-15(13)17/h2-8,11,14H,9-10H2,1H3,(H,22,25)

InChI Key

YNISSJNFQGZOSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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